molecular formula C7H7ClO<br>C7H7ClO<br>C6H3OHCH3Cl B1668792 4-Chloro-3-methylphenol CAS No. 59-50-7

4-Chloro-3-methylphenol

Cat. No.: B1668792
CAS No.: 59-50-7
M. Wt: 142.58 g/mol
InChI Key: CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Description

Chlorocresol, also known as 4-chloro-3-methylphenol, is an organic compound with the chemical formula C₇H₇ClO. It appears as a white crystalline solid with a phenolic odor. Chlorocresol is widely used as a disinfectant, antiseptic, and preservative in various products, including cosmetics, medicinal products, and veterinary medicines .

Mechanism of Action

Target of Action

4-Chloro-3-methylphenol, also known as Chlorocresol, is a potent disinfectant and antiseptic . It exhibits microbial activity against both gram-positive and gram-negative bacteria, as well as fungi . The primary targets of Chlorocresol are these microorganisms, where it disrupts their cellular functions, leading to their elimination.

Mode of Action

Chlorocresol interacts with its targets by disrupting the cell membrane of the microorganisms . This disruption leads to leakage of cellular contents and eventually cell death.

Biochemical Pathways

The biodegradation of Chlorocresol occurs primarily in the liver . In certain bacterial strains, such as Thauera sp., Chlorocresol is degraded aerobically either by dehalogenation followed by the catechol degradation pathway, or by methyl oxidation to 4-chlorobenzoate . These pathways result in the conversion of Chlorocresol into less harmful compounds that can be excreted from the body.

Pharmacokinetics

The pharmacokinetics of Chlorocresol involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Chlorocresol is absorbed and distributed throughout the body. It is metabolized primarily in the liver, where it undergoes biodegradation . The metabolites are then excreted primarily via the kidneys, or in smaller amounts through the lungs .

Result of Action

The primary result of Chlorocresol’s action is the elimination of harmful microorganisms. By disrupting the cell membranes of bacteria and fungi, Chlorocresol causes cell death and prevents the spread of these microorganisms . This makes it effective as a disinfectant and antiseptic.

Action Environment

The action of Chlorocresol can be influenced by various environmental factors. For instance, its solubility in water is 3.8 g/L at 20°C , which can affect its distribution and efficacy in the body. , which means it is unlikely to accumulate in the environment. It is very toxic to aquatic organisms , indicating that its release into the environment should be controlled to prevent harm to aquatic ecosystems.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-methylphenol plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with microbial cell membranes, where it disrupts membrane permeability, leading to cytoplasmic leakage . This disruption affects the proton motive force, which is essential for ATP synthesis, thereby inhibiting microbial growth . Additionally, this compound can induce oxidative stress in microbial cells by generating reactive oxygen species .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can cause cytoplasmic leakage in bacterial cells, leading to cell death . In mammalian cells, exposure to this compound can result in oxidative stress, which affects cell signaling pathways and gene expression . This compound can also influence cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and enzymes. It disrupts membrane permeability by inducing cytoplasmic leakage, which affects the proton motive force and ATP synthesis . Additionally, this compound can generate reactive oxygen species, leading to oxidative stress and damage to cellular components . This compound can also inhibit or activate specific enzymes, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antimicrobial activity can decrease with prolonged exposure to light and air . Over time, this compound can degrade, leading to a reduction in its effectiveness as a disinfectant . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as reduced body weight gain and organ damage . The acute oral LD50 in male Wistar rats is 1830 mg/kg, indicating moderate toxicity . Chronic exposure to high doses can lead to significant health issues in animal models .

Metabolic Pathways

This compound is metabolized primarily in the liver and excreted via the kidneys . The biodegradation process involves dehalogenation followed by catechol degradation or methyl oxidation to 4-chlorobenzoate . This compound can also generate reactive oxygen species during metabolism, contributing to oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different cellular components .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes . Its activity and function are influenced by its ability to interact with membrane lipids and proteins . The compound can also be targeted to specific organelles through post-translational modifications and targeting signals . This localization is crucial for its antimicrobial activity and effects on cellular functions .

Preparation Methods

Chlorocresol is synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature of around 50-60°C to ensure selective chlorination at the para position .

Industrial production methods involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate and purify the final product .

Chemical Reactions Analysis

Chlorocresol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Chlorocresol is often compared with other chlorinated phenolic compounds, such as chloroxylenol (4-chloro-3,5-dimethylphenol). While both compounds have similar disinfectant and antiseptic properties, chlorocresol is more effective against a broader range of microorganisms. Chloroxylenol, on the other hand, is commonly used in household disinfectants and antiseptics .

Similar Compounds

Properties

IUPAC Name

4-chloro-3-methylphenol
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InChI

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
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InChI Key

CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)O)Cl
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Molecular Formula

C7H7ClO, Array
Record name CHLOROCRESOL
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Related CAS

15733-22-9 (hydrochloride salt)
Record name Chlorocresol [USAN:INN:NF]
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DSSTOX Substance ID

DTXSID4021717
Record name 4-Chloro-3-methylphenol
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Molecular Weight

142.58 g/mol
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Physical Description

Chlorocresol appears as a pinkish to white crystalline solid with a phenolic odor. Melting point 64-66 °C. Shipped as a solid or in a liquid carrier. Soluble in aqueous base. Toxic by ingestion, inhalation or skin absorption. Used as an external germicide. Used as a preservative in paints and inks., White to slightly pink crystals; Odorless or slightly phenolic odor; [CHEMINFO], WHITE OR SLIGHTLY PINK HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER.
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Boiling Point

455 °F at 760 mmHg (NTP, 1992), 235 °C
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Flash Point

230 °F (NTP, 1992), 118 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alkalies, organic solvents, fats, and oils, One gram dissolves in 260 mL water at 20 °C, In water, 3,830 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.38
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Density

0.9 at 77 °F (NTP, 1992) - Less dense than water; will float, 1.37 g/cu cm, Bulk density: 49.93 lbs/cu ft (800 g/kg/cu m), 1.4 g/cm³
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Vapor Pressure

0.05 [mmHg], 5.00X10-2 mm Hg at 20 °C
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Mechanism of Action

...In skeletal muscle sarcoplasmic reticulum, 4-chloro-m-cresol was found to be a potent activator of Ca2+ release mediated by a ruthenium red/caffeine-sensitive Ca2+ release channel. In cerebellar microsomes, this compound released Ca2+ from an inositol-1,4,5-trisphosphate-insensitive store, suggesting that there too it was acting at the ryanodine receptor level. When tested on PC12 cells, chlorocresol released Ca2+ from a caffeine- and thapsigargin-sensitive intracellular store. In addition, the compound was capable of releasing Ca2+ after pretreatment of PC12 cells with bradykinin, suggesting that it acts on a channel contained within an intracellular Ca2+ store that is distinct from that sensitive to inositol-1,4,5-trisphosphate. Structure-activity relationship analyses suggest that the chloro and methyl groups in chlorocresols are important for the activation of the ryanodine receptor Ca2+ release channel., The ryanodine receptor type 1 (RyR1) and type 2 (RyR2), but not type 3 (RyR3), are efficiently activated by 4-chloro-m-cresol (4-CmC). /It was/ previously /shown/ that a 173-amino acid segment of RyR1 (residues 4007-4180) is required for channel activation by 4-CmC ... present study... used site-directed mutagenesis to identify individual amino acid(s) within this region that mediate 4-CmC activation. In RyR1, substitution of 11 amino acids conserved between RyR1 and RyR2, but divergent in RyR3, with their RyR3 counterparts reduced 4-CmC sensitivity to the same degree as substitution of the entire 173-amino acid segment. Further analysis of various RyR1 mutants containing successively smaller numbers of these mutations identified 2 amino acid residues (Gln(4020) and Lys(4021)) that, when mutated to their RyR3 counterparts (Leu(3873) and Gln(3874)), abolished 4-CmC activation of RyR1. Mutation of either of these residues alone did not abolish 4-CmC sensitivity, although Q4020L partially reduced 4-CmC-induced Ca /ion/ transients. In addition, mutation of the corresponding residues in RyR3 to their RyR1 counterparts (L3873Q/Q3874K) imparted 4-CmC sensitivity to RyR3. Recordings of single RyR1 channels indicated that 4-CmC applied to either the luminal or cytoplasmic side activated the channel with equal potency. Secondary structure modeling in the vicinity of the Gln(4020)-Lys(4021) dipeptide suggests that the region contains a surface-exposed region adjacent to a hydrophobic segment, indicating that both hydrophilic and hydrophobic regions of RyR1 are necessary for 4-CmC binding to the channel and/or to translate allosteric 4-CmC binding into channel activation.
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Impurities

PCMC contains less than 0.1% 3-methylphenol (m-cresol) as measured by HPLC and GC-MS.
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Color/Form

Dimorphous crystals ... aqueous solutions turn yellow on exposure to light and air, Crystals from petroleum ether, White or slightly pink crystals

CAS No.

59-50-7
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Melting Point

151 °F (NTP, 1992), 67 °C, MP: 55.5 °C and 66 °C (ligroin) ... Volatile with steam, 66 °C
Record name CHLOROCRESOL
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URL https://cameochemicals.noaa.gov/chemical/2885
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Record name 3-METHYL-4-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-CHLORO-m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

To 160 ml of methanol, there were added 37.9 g of the 4'-chloro-5'-methyl-2'-nitrophenyl methanesulfonate as obtained in the above (ii) and 80 ml of a 7N aqueous solution of sodium hydroxide, followed by heating under reflux for 20 minutes. After cooling, the reaction mixture was poured into 500 ml of water and neutralized with hydrochloric acid. The crystals thus precipitated were filtered and recrystallized from acetone to give thereby 10.4 g (55 mmol) of 4-chloro-5-methyl-2-nitrophenol as yellow crystals. The yield from 4-chloro-3-methylphenol was 31%.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-methylphenol
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4-Chloro-3-methylphenol
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4-Chloro-3-methylphenol
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4-Chloro-3-methylphenol
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4-Chloro-3-methylphenol
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4-Chloro-3-methylphenol

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